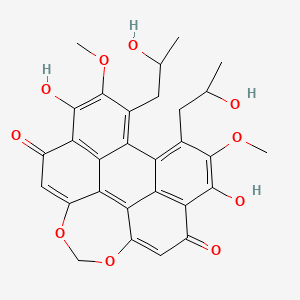

Cercosporin from Cercospora hayii

説明

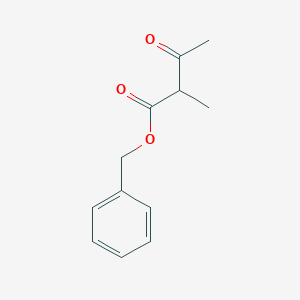

LSM-1808 is a naphthalenone.

科学的研究の応用

1. Effects on Microorganisms and Plant Tissue

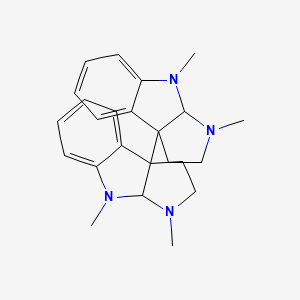

Cercosporin, a perylenequinone pigment produced by fungi in the genus Cercospora, generates reactive oxygen species causing membrane damage and mortality of living cells. Research by (Caesar-Tonthat et al., 2009) demonstrated that basidiomycete laccase can degrade cercosporin and reduce its toxicity toward microorganisms and plant tissue.

2. Biodegradation by Bacteria

(Mitchell et al., 2002) studied the ability of different bacteria to degrade cercosporin. They found that bacteria like Xanthomonas campestris pv. zinniae could remove over 90% of cercosporin from culture medium within 48 hours.

3. Role in Fungal Resistance

The research by (Upchurch et al., 2002) explored the role of CFP (cercosporin facilitator protein) in fungal resistance to cercosporin. They found that expressing CFP in cercosporin-sensitive fungi increased their resistance, likely due to cercosporin export out of the fungus.

4. Production Enhancement Methods

(Zhou et al., 2021) discovered that co-culturing Cercospora sp. with specific endophytic bacteria significantly increased cercosporin production. This method presents a novel way to enhance the production of cercosporin for various applications.

5. Environmental Influence on Production

The study by (You et al., 2008) found that factors like light, salts, buffers, ions, and depletion or alteration of carbon or nitrogen sources can significantly affect cercosporin production in Cercospora spp.

6. Involvement in Calcium/Calmodulin Signaling

(Chung, 2003) researched the role of Ca2+/calmodulin signaling in cercosporin biosynthesis. Their results suggest that maintaining endogenous Ca2+ homeostasis is crucial for its biosynthesis.

7. Role in Fungal Pathogenesis

Research by (Choquer et al., 2005) identified a key polyketide synthase gene in cercosporin biosynthesis, confirming its critical role in fungal pathogenesis.

8. Genetic Pathway Insights

(Newman & Townsend, 2016) provided insights into the cercosporin biosynthetic pathway, identifying key metabolites and enzymes, advancing our understanding of perylenequinone biosynthesis.

9. Protective Mechanisms in Fungi

(Daub et al., 2000) explored the protective mechanisms against cercosporin phototoxicity in Cercospora, highlighting the importance of reducing cercosporin and localizing it in the aqueous cell compartment to decrease intracellular production of singlet oxygen.

特性

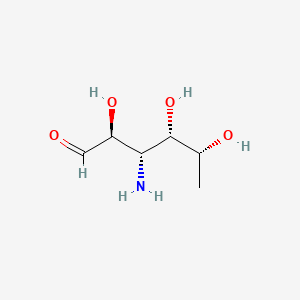

IUPAC Name |

7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLWQNCWIIZUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960897, DTXSID801043885 | |

| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cercosporin from Cercospora hayii | |

CAS RN |

40501-77-7, 127094-74-0 | |

| Record name | iso-Cercosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040501777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B1206524.png)